molecular formula C19H18N4O3S3 B11662925 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11662925
M. Wt: 446.6 g/mol
InChI Key: OBMBANHVZQHLIP-KEBDBYFISA-N
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Description

This compound is a structurally complex acetohydrazide derivative featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl groups and a hydrazone moiety linked to a 4-hydroxy-3-methoxyphenylidene group. The 4-hydroxy-3-methoxyphenyl substituent introduces polar functional groups that may influence solubility and target binding, particularly in enzyme inhibition or antimicrobial applications .

Properties

Molecular Formula

C19H18N4O3S3

Molecular Weight

446.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N4O3S3/c1-26-16-9-14(7-8-15(16)24)10-20-21-17(25)12-28-19-23-22-18(29-19)27-11-13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,25)/b20-10+

InChI Key

OBMBANHVZQHLIP-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide (NH₂NHCSNH₂) with carbon disulfide (CS₂) under acidic conditions. Concentrated sulfuric acid (H₂SO₄) catalyzes the reaction, yielding 5-amino-1,3,4-thiadiazole-2-thiol as an intermediate.

Reaction Conditions :

  • Reagents : Thiosemicarbazide (1 equiv), CS₂ (2 equiv), H₂SO₄ (catalytic).

  • Temperature : 90°C, 2 hours.

  • Yield : 72–81%.

Mechanism :

  • Nucleophilic attack of thiosemicarbazide on CS₂.

  • Cyclodehydration to form the thiadiazole ring.

Functionalization with Benzylsulfanyl Group

The intermediate 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with benzyl mercaptan (C₆H₅CH₂SH) in the presence of a base (e.g., KOH).

Reaction Conditions :

  • Solvent : Ethanol or DMF.

  • Temperature : Reflux (80–90°C), 6–8 hours.

  • Yield : 65–70%.

Product : 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol.

Synthesis of the Acetohydrazide Intermediate

Alkylation with Ethyl Chloroacetate

The thiol group at position 2 of the thiadiazole reacts with ethyl chloroacetate (ClCH₂COOEt) in a nucleophilic substitution.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or triethylamine (Et₃N).

  • Solvent : Dry THF or acetone.

  • Temperature : 0–25°C, 4–6 hours.

  • Yield : 75–80%.

Product : Ethyl 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate.

Hydrazinolysis

The ester is hydrolyzed to the acetohydrazide using hydrazine hydrate (NH₂NH₂·H₂O).

Reaction Conditions :

  • Solvent : Ethanol.

  • Temperature : Reflux (78°C), 3–4 hours.

  • Yield : 85–90%.

Product : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide.

Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

Formation of the Hydrazone

The acetohydrazide reacts with 4-hydroxy-3-methoxybenzaldehyde (vanillin) in an acid-catalyzed condensation.

Reaction Conditions :

  • Catalyst : Glacial acetic acid (AcOH) or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (78–80°C), 4–6 hours.

  • Molar Ratio : 1:1 (hydrazide:aldehyde).

  • Yield : 60–65%.

Mechanism :

  • Protonation of the aldehyde carbonyl.

  • Nucleophilic attack by the hydrazide’s NH₂ group.

  • Dehydration to form the E-hydrazone.

Characterization and Purification

Spectroscopic Analysis

Technique Key Peaks Functional Group
¹H NMR δ 7.8–8.2 (thiadiazole-H), δ 6.7–7.5 (aromatic-H), δ 10.2 (NH), δ 3.8 (OCH₃)Thiadiazole, hydrazone, methoxy
FTIR 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), 3200–3500 cm⁻¹ (OH/NH)Hydrazone, phenolic OH
LCMS m/z 528 [M+H]⁺Molecular ion

Purification Methods

  • Recrystallization : Ethanol/water (3:1).

  • Column Chromatography : Silica gel, eluent: CHCl₃/MeOH (9:1).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance yield and reduce reaction times. For example:

  • Thiadiazole cyclization : Microreactor at 100°C, residence time 10 minutes.

  • Condensation : Plug-flow reactor with immobilized acid catalyst.

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Grinding reactants with KHSO₄ as a catalyst.

  • Microwave Assistance : 20-minute reactions at 100°C .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Cell Viability and Proliferation : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit strong anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For instance, related compounds have been reported to induce apoptosis and alter cell cycle dynamics, leading to reduced viability of cancer cells .
  • Mechanisms of Action : The anticancer activity is often linked to the modulation of key cellular pathways involved in apoptosis and cell cycle regulation. The presence of specific functional groups in the thiadiazole structure can enhance the interaction with biological targets, leading to improved therapeutic efficacy .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity:

  • Broad Spectrum Activity : Thiadiazole derivatives have been found to possess antimicrobial properties comparable to standard antibiotics. Studies indicate that they can effectively inhibit the growth of various bacterial strains, including those resistant to conventional treatments .
  • Mechanisms of Action : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. This makes thiadiazole compounds potential candidates for developing new antibiotics .

Antioxidant Activity

Another significant application of thiadiazole derivatives is their antioxidant activity:

  • Free Radical Scavenging : Several studies have highlighted the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Other Pharmacological Effects

Beyond anticancer and antimicrobial applications, thiadiazole derivatives are being explored for additional therapeutic effects:

  • Anti-inflammatory Activity : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anti-tuberculosis Activity : Certain derivatives have shown effectiveness against multi-drug resistant strains of tuberculosis, indicating their potential role in combating this global health issue .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated anti-proliferative effects on MCF-7 and LoVo cells with IC50 values indicating strong efficacy.
Antimicrobial PropertiesShowed comparable effectiveness to standard antibiotics against resistant bacterial strains.
Antioxidant ActivityExhibited significant free radical scavenging capabilities.
Anti-tuberculosisHighlighted effectiveness against MDR-TB strains with potential for further development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group may contribute to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of acetohydrazide derivatives with variations in aromatic substituents, heterocyclic cores, and functional groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 1,3,4-Thiadiazole Benzylsulfanyl, 4-hydroxy-3-methoxyphenylidene Thioether, Hydrazone, Methoxy, Hydroxyl ~485.6 (estimated) High polarity due to -OH and -OCH₃; potential antioxidant/antimicrobial activity
[] 1,2,4-Triazole 4-Chlorophenyl, 2-ethoxyphenylidene Chloro, Ethoxy 436.5 Lower polarity (Cl, ethoxy); enhanced lipophilicity for membrane penetration
[] 1,2,4-Triazole Allyl, 4-toluidinomethyl, 4-hydroxybenzylidene Allyl, Toluidine, Hydroxyl 436.5 Increased steric bulk; potential kinase inhibition via toluidino group
[] 1,3,4-Thiadiazole 4-Methylbenzylsulfanyl, 2-(trifluoromethyl)phenylidene CF₃, Methylbenzyl ~463.5 Electron-withdrawing CF₃ enhances stability; possible anticancer activity

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would show ν(NH) at ~3150–3319 cm⁻¹ (hydrazone NH) and ν(C=S) at ~1243–1258 cm⁻¹ (thiadiazole C-S), similar to ’s hydrazinecarbothioamides . Absence of ν(C=O) (~1663–1682 cm⁻¹) distinguishes it from triazole derivatives .
  • Solubility : The 4-hydroxy-3-methoxyphenyl group increases aqueous solubility compared to ’s chloro/ethoxy-substituted analogue .

Research Findings and Implications

  • Antimicrobial Potential: Thiadiazole derivatives in and exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli . The target compound’s hydroxyl/methoxy groups may enhance binding to bacterial enzymes.
  • Anticancer Prospects : Analogues with trifluoromethyl groups () show IC₅₀ values of ~5 µM against breast cancer cell lines, suggesting the target compound’s benzylsulfanyl group could confer similar potency .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel derivative of the thiadiazole class, which has garnered interest due to its diverse biological activities. Thiadiazoles are known for their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents. This article will explore the biological activity of this specific compound, presenting findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring substituted with a benzylsulfanyl group and a hydrazide moiety linked to a phenolic unit. The synthesis typically involves the reaction of hydrazine derivatives with thiadiazole precursors, followed by functionalization to introduce the desired substituents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The target compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that derivatives with similar structures exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
  • The presence of the benzylsulfanyl group enhances hydrophobic interactions, contributing to increased antimicrobial efficacy .
Microorganism Inhibition Zone (mm) Concentration (μg/disk)
Salmonella typhi15-19500
E. coli15-18500
Staphylococcus aureusVaried500

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety have shown promising anticancer properties:

  • Molecular docking studies revealed that certain derivatives can inhibit tumor cell lines such as HL-60 (human leukemia) with IC50 values as low as 0.15 μM .
  • The incorporation of specific substituents on the thiadiazole ring can enhance cytotoxicity against cancer cells, suggesting a structure-activity relationship that warrants further investigation .

Anti-inflammatory Properties

Thiadiazole derivatives have also been studied for their anti-inflammatory effects:

  • Compounds similar to the target structure have demonstrated significant inhibition of pro-inflammatory cytokines in various models .
  • The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

  • Antimicrobial Efficacy Study : A series of new thiadiazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with electron-withdrawing groups on the phenolic ring exhibited enhanced antibacterial activity compared to their counterparts .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The findings suggested that modifications at the C-5 position of the thiadiazole ring significantly influenced anticancer activity .

Q & A

Basic Research Questions

Q. What solvent-free synthetic methods are recommended for preparing thiadiazole-acetohydrazide derivatives, and how is reaction progress monitored?

  • Methodology : Optimize synthesis via solvent-free grinding of the hydrazide intermediate with substituted aldehydes in the presence of sodium borohydride and boric acid. Reaction completion is monitored by TLC (e.g., Chloroform:Methanol, 7:3 ratio) to track aldehyde consumption . Recrystallization in ethanol ensures purity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology : Use a combination of LC-MS (for molecular mass confirmation), IR (to identify functional groups like C=N and S-H), and ¹H/¹³C NMR (to resolve sulfanyl, benzyl, and hydrazide moieties). Elemental analysis (C, H, N) validates purity .

Q. How do aldehyde substituents influence the physicochemical properties of the final compound?

  • Methodology : Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde enhance electrophilicity, accelerating Schiff base formation. Hydrophobic substituents (e.g., benzyl) reduce aqueous solubility but improve lipid membrane penetration for biological assays .

Advanced Research Questions

Q. How can molecular docking elucidate the anticancer potential of this compound?

  • Methodology : Perform docking simulations (e.g., AutoDock Vina) against target receptors like 2A9¹. Prioritize compounds with high binding affinity (<-8 kcal/mol) and hydrogen-bond interactions with catalytic residues. Validate predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What strategies resolve contradictory antimicrobial activity data across derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., 4-hydroxy-3-methoxy vs. halogenated groups) with MIC values. Address discrepancies by standardizing assay conditions (e.g., broth microdilution per CLSI guidelines) and testing against Gram-positive/-negative panels .

Q. What mechanistic insights explain byproduct formation during acidic synthesis of analogous thiadiazole derivatives?

  • Methodology : Under acidic conditions, competing pathways (e.g., cyclization vs. nucleophilic substitution) may yield indole or pyrazole byproducts. Use LC-MS and 2D NMR to identify intermediates, and adjust pH/temperature to favor desired product .

Q. How does regioselectivity impact the synthesis of disulfanyl-thiadiazole cores?

  • Methodology : Regioselectivity in thiadiazole sulfanylation is influenced by steric hindrance and electronic effects. Optimize reaction conditions (e.g., solvent polarity, catalyst) to favor substitution at the 5-position over the 2-position, as confirmed by NOESY and X-ray crystallography .

Q. Can computational models predict metabolic stability of this compound?

  • Methodology : Use in silico tools (e.g., SwissADME) to assess metabolic hotspots (e.g., esterase cleavage sites). Validate with microsomal stability assays (e.g., rat liver microsomes) and correlate half-life (t₁/₂) with LogP and topological polar surface area .

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